molecular formula C20H21ClN4O B11191957 N-(1-benzylpiperidin-4-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide

N-(1-benzylpiperidin-4-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B11191957
M. Wt: 368.9 g/mol
InChI Key: JBSOPJQFELZQJK-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a piperidine ring conjugated to a benzyl group and an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the imidazo[1,2-a]pyridine core. The benzyl group is introduced through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(1-benzylpiperidin-4-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide can be compared with other similar compounds, such as:

    N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine: This compound has a pyrimidine ring instead of an imidazo[1,2-a]pyridine ring.

    N-(1-benzylpiperidin-4-yl)-2-furamide: This compound has a furan ring instead of an imidazo[1,2-a]pyridine ring.

    N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide: This compound has a fluorobenzene ring instead of an imidazo[1,2-a]pyridine ring.

The uniqueness of this compound lies in its specific structure, which may confer distinct pharmacological properties compared to these similar compounds.

Properties

Molecular Formula

C20H21ClN4O

Molecular Weight

368.9 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C20H21ClN4O/c21-16-6-7-19-23-18(14-25(19)13-16)20(26)22-17-8-10-24(11-9-17)12-15-4-2-1-3-5-15/h1-7,13-14,17H,8-12H2,(H,22,26)

InChI Key

JBSOPJQFELZQJK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CN3C=C(C=CC3=N2)Cl)CC4=CC=CC=C4

Origin of Product

United States

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